molecular formula C19H21NO B14196918 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine CAS No. 912339-22-1

1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine

Cat. No.: B14196918
CAS No.: 912339-22-1
M. Wt: 279.4 g/mol
InChI Key: DYOVFTVTXLOSCE-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with pyrrolidine under acidic or basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)pyrrolidine
  • 1-(4-Hydroxyphenyl)pyrrolidine
  • 1-(4-Methoxyphenyl)-2-phenylethylamine

Comparison: 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine is unique due to the presence of both a methoxyphenyl and a phenylethenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

CAS No.

912339-22-1

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)-2-phenylethenyl]pyrrolidine

InChI

InChI=1S/C19H21NO/c1-21-18-11-9-17(10-12-18)19(20-13-5-6-14-20)15-16-7-3-2-4-8-16/h2-4,7-12,15H,5-6,13-14H2,1H3

InChI Key

DYOVFTVTXLOSCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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